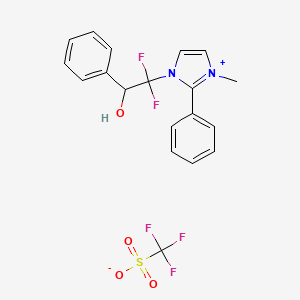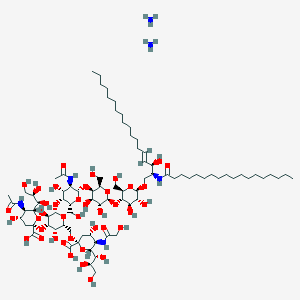
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate is a chemical compound with the molecular formula C12H13F2N2OCF3O3S It is known for its unique structure, which includes a difluoro-hydroxy-phenyl-ethyl group attached to a methyl-imidazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate typically involves the reaction of 1,1-difluoro-2-hydroxy-2-phenyl-ethyl with 2-phenyl-3-methyl-imidazole in the presence of a suitable triflate source. The reaction conditions often include:
Solvent: Commonly used solvents include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as a Lewis acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent production.
Purification Steps: Such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The difluoro group can be reduced to form a single fluorine or hydrogen atom.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Formation of 1-(1,1-Difluoro-2-keto-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate.
Reduction: Formation of 1-(1-Fluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate involves its interaction with molecular targets such as enzymes or receptors. The difluoro-hydroxy-phenyl-ethyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to modulation of their activity. The imidazolium ring can also participate in π-π stacking interactions, further influencing the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium chloride
- 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-imidazolium triflate
- 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium bromide
Uniqueness
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-2-phenyl-3-methyl-imidazolium triflate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoro and hydroxyl groups, along with the imidazolium ring, makes it a versatile compound for various applications.
Properties
CAS No. |
341529-22-4 |
|---|---|
Molecular Formula |
C19H17F5N2O4S |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
2,2-difluoro-2-(3-methyl-2-phenylimidazol-3-ium-1-yl)-1-phenylethanol;trifluoromethanesulfonate |
InChI |
InChI=1S/C18H17F2N2O.CHF3O3S/c1-21-12-13-22(17(21)15-10-6-3-7-11-15)18(19,20)16(23)14-8-4-2-5-9-14;2-1(3,4)8(5,6)7/h2-13,16,23H,1H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
JUSJIRSNMQMOCY-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(N(C=C1)C(C(C2=CC=CC=C2)O)(F)F)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide](/img/structure/B13832444.png)






![5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide](/img/structure/B13832474.png)
![1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13832478.png)

![4-[(4-Aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;phenol;hydrochloride](/img/structure/B13832489.png)

![(2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide](/img/structure/B13832500.png)

